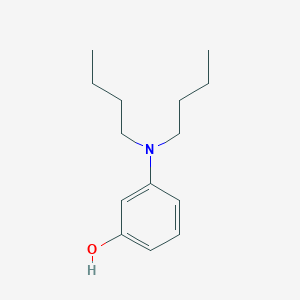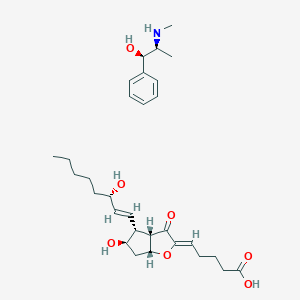
7-Oxo-prostaglandin I2-ephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-prostaglandin I2-ephedrine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a combination of two different chemicals, 7-Oxo-prostaglandin I2 and ephedrine, which have been individually studied for their medicinal properties. The combination of these two chemicals has shown promising results in various research studies, making it a subject of interest for further investigation.
Mecanismo De Acción
The mechanism of action of 7-Oxo-prostaglandin I2-ephedrine involves the activation of the prostacyclin receptor and the alpha-adrenergic receptor. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which has various physiological effects. The compound also inhibits the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.
Efectos Bioquímicos Y Fisiológicos
7-Oxo-prostaglandin I2-ephedrine has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It also has anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Oxo-prostaglandin I2-ephedrine in lab experiments include its potent anti-inflammatory, anti-thrombotic, and neuroprotective effects. Additionally, it has been shown to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of available data on its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 7-Oxo-prostaglandin I2-ephedrine. One potential direction is the investigation of its potential therapeutic applications in cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is the investigation of its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 7-Oxo-prostaglandin I2-ephedrine involves the chemical reaction between 7-Oxo-prostaglandin I2 and ephedrine. This reaction is carried out in a laboratory setting and requires specific conditions to obtain the desired product. The process of synthesis is complex and requires expertise in chemical synthesis.
Aplicaciones Científicas De Investigación
7-Oxo-prostaglandin I2-ephedrine has been studied extensively for its potential therapeutic applications. Research studies have shown that this compound has anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a potential candidate for the treatment of various cardiovascular diseases. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
108590-75-6 |
|---|---|
Nombre del producto |
7-Oxo-prostaglandin I2-ephedrine |
Fórmula molecular |
C30H45NO7 |
Peso molecular |
531.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 |
Clave InChI |
CLRBHRQIUVKWDS-AUVQIACVSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
Sinónimos |
7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



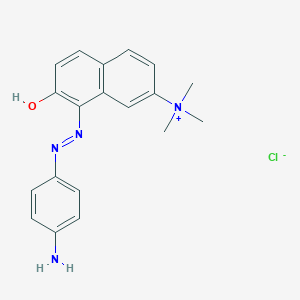
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
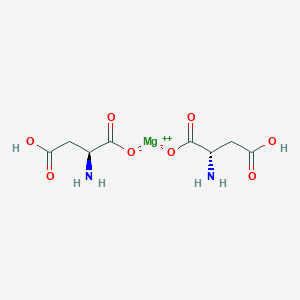
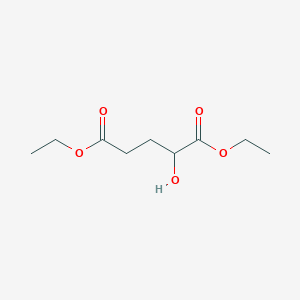
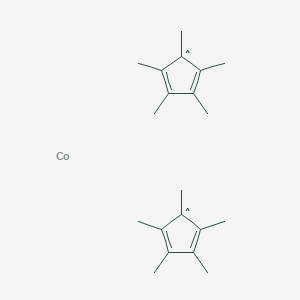
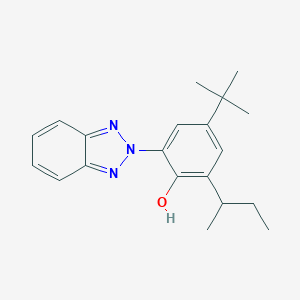
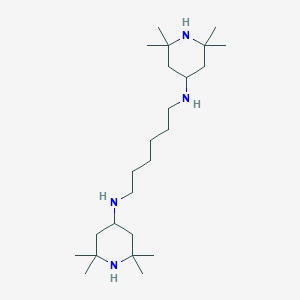
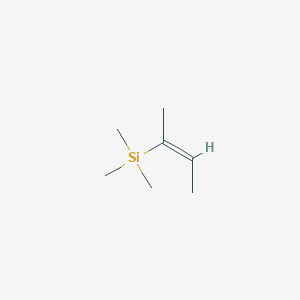
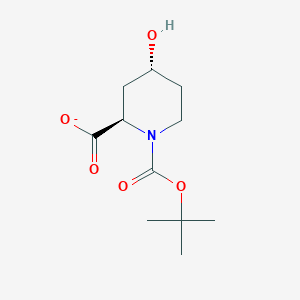
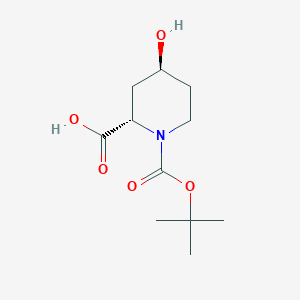
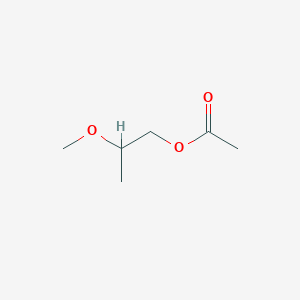
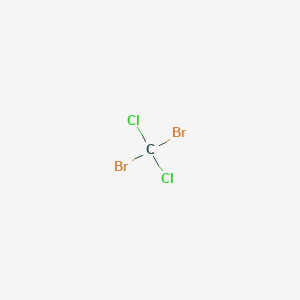
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
